molecular formula C24H20ClN3O7 B11556436 4-[(Z)-{2-[(3-chlorophenoxy)acetyl]hydrazinylidene}methyl]-2-ethoxyphenyl 4-nitrobenzoate

4-[(Z)-{2-[(3-chlorophenoxy)acetyl]hydrazinylidene}methyl]-2-ethoxyphenyl 4-nitrobenzoate

Cat. No.: B11556436
M. Wt: 497.9 g/mol
InChI Key: COYUUCJCDIFFHV-WGARJPEWSA-N
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Description

4-[(Z)-{[2-(3-CHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]-2-ETHOXYPHENYL 4-NITROBENZOATE is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its complex structure, which includes a chlorophenoxy group, an acetamido group, an ethoxyphenyl group, and a nitrobenzoate group. The presence of these functional groups contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Z)-{[2-(3-CHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]-2-ETHOXYPHENYL 4-NITROBENZOATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

  • Formation of the Chlorophenoxy Acetamide Intermediate: : This step involves the reaction of 3-chlorophenol with chloroacetyl chloride in the presence of a base such as pyridine to form 3-chlorophenoxyacetyl chloride. This intermediate is then reacted with ammonia to yield 3-chlorophenoxyacetamide.

  • Formation of the Ethoxyphenyl Intermediate: : The next step involves the reaction of 2-ethoxyphenol with formaldehyde and a secondary amine to form the corresponding imine intermediate.

  • Coupling Reaction: : The final step involves the coupling of the chlorophenoxyacetamide intermediate with the ethoxyphenyl imine intermediate in the presence of a suitable catalyst to form the desired product, 4-[(Z)-{[2-(3-CHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]-2-ETHOXYPHENYL 4-NITROBENZOATE.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[(Z)-{[2-(3-CHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]-2-ETHOXYPHENYL 4-NITROBENZOATE can undergo various types of chemical reactions, including:

  • Oxidation: : The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

  • Reduction: : The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.

  • Substitution: : The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide or alkoxide ions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium hydroxide, potassium tert-butoxide.

Major Products

    Oxidation: Formation of amine derivatives.

    Reduction: Formation of reduced nitro compounds.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

4-[(Z)-{[2-(3-CHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]-2-ETHOXYPHENYL 4-NITROBENZOATE has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-[(Z)-{[2-(3-CHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]-2-ETHOXYPHENYL 4-NITROBENZOATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. Additionally, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes and inhibit essential bacterial enzymes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(Z)-{[2-(3-CHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]-2-ETHOXYPHENYL 4-NITROBENZOATE is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C24H20ClN3O7

Molecular Weight

497.9 g/mol

IUPAC Name

[4-[(Z)-[[2-(3-chlorophenoxy)acetyl]hydrazinylidene]methyl]-2-ethoxyphenyl] 4-nitrobenzoate

InChI

InChI=1S/C24H20ClN3O7/c1-2-33-22-12-16(14-26-27-23(29)15-34-20-5-3-4-18(25)13-20)6-11-21(22)35-24(30)17-7-9-19(10-8-17)28(31)32/h3-14H,2,15H2,1H3,(H,27,29)/b26-14-

InChI Key

COYUUCJCDIFFHV-WGARJPEWSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N\NC(=O)COC2=CC(=CC=C2)Cl)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)COC2=CC(=CC=C2)Cl)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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